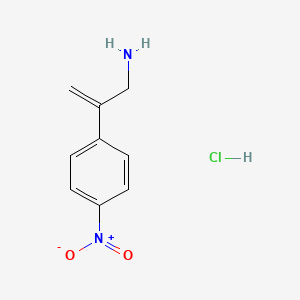

2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-nitrophenyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c1-7(6-10)8-2-4-9(5-3-8)11(12)13;/h2-5H,1,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBMTEITSFVIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)C1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Allylic Amines and Their Derivatives in Advanced Synthetic Methodologies

Allylic amines are organic compounds that feature an amine group attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif is a cornerstone in modern organic synthesis, serving as a versatile precursor for a wide array of more complex molecules, including heterocycles, bioactive amines, and various natural products. Their importance stems from the multiple reactive sites within the molecule—the nitrogen atom, the double bond, and the allylic position—which can be targeted in a variety of chemical transformations.

The development of efficient and selective methods for synthesizing allylic amines is an area of intensive research. Key methodologies include:

Nucleophilic Imine Additions: The addition of vinyl organometallic reagents to imines provides a robust route to structurally diverse allylic amines.

Palladium-Catalyzed Aminations: The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for forming C-N bonds. Modern variations allow for the direct use of allylic alcohols in aqueous media, enhancing the environmental friendliness of the synthesis.

Nickel-Catalyzed Multicomponent Coupling: Efficient protocols have been developed that combine simple alkenes, aldehydes, and amides in a single step using nickel and Lewis acid catalysts to build complex allylic amines.

C-H Amination: Direct functionalization of allylic C-H bonds represents a highly atom-economical approach, though it often requires specific directing groups or catalysts to control selectivity.

The utility of allylic amines is demonstrated in their application to the synthesis of drug-like molecules and complex bioactive compounds. Their ability to undergo transformations like metathesis, oxygenation, and amination makes them indispensable three-carbon building blocks for constructing intricate molecular architectures.

The Role of Substituted Phenyl Moieties in Modulating Molecular Reactivity and Structural Properties

The phenyl group is a ubiquitous functional group in organic chemistry, consisting of a hexagonal ring of six carbon atoms. nih.gov When hydrogen atoms on this ring are replaced by other functional groups, it is referred to as a substituted phenyl moiety. echemi.com Such substitutions can profoundly influence a molecule's physical and chemical properties, including its reactivity, stability, and biological activity. echemi.com

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), based on their effect on the electron density of the aromatic ring. The 4-nitrophenyl group, which features a nitro group (-NO₂) at the para position (opposite the point of attachment), is a classic example of a potent electron-withdrawing substituent.

The strong electron-withdrawing nature of the nitro group is due to both inductive effects (the high electronegativity of nitrogen and oxygen) and resonance effects (delocalization of the ring's pi-electrons into the nitro group). This has several important consequences for molecular reactivity:

Increased Electrophilicity: The 4-nitrophenyl group can render an adjacent functional group more electrophilic and susceptible to nucleophilic attack. For instance, 4-nitrophenyl esters are highly reactive towards nucleophiles and are used as effective synthons in acylation reactions.

Modified Acidity/Basicity: The presence of a 4-nitrophenyl group can significantly alter the pKa of nearby acidic or basic centers. For example, 4-nitrophenol (B140041) is more acidic than phenol (B47542) because the electron-withdrawing nitro group helps to stabilize the resulting phenoxide anion.

Influence on Reaction Mechanisms: Kinetic studies on the aminolysis of carbonates show that replacing a phenyl group with a 4-nitrophenyl group can alter reaction rates and mechanisms by modifying the stability of intermediates.

By strategically placing a substituted phenyl group, chemists can fine-tune the electronic properties of a molecule to achieve desired reactivity and selectivity in complex synthetic pathways.

An Overview of 2 4 Nitrophenyl Prop 2 En 1 Amine Hydrochloride Within Modern Chemical Research

Rational Design of Synthetic Routes to Unsaturated Amine Hydrochlorides

The construction of unsaturated amine hydrochlorides like 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride necessitates a strategic approach to assemble the key structural features: the allylic amine, the propene backbone, and the substituted aromatic ring.

Carbon-Carbon Bond Formation Strategies in Allylic Systems

The creation of the carbon skeleton of 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride can be approached through various carbon-carbon bond-forming reactions. One prominent strategy involves transition-metal-catalyzed cross-coupling reactions. For instance, a Heck reaction could be envisioned between a 4-substituted nitrophenyl species (e.g., 4-iodonitrobenzene or 4-nitrophenyl triflate) and a suitable propene derivative bearing a protected amine or a precursor to an amine.

Another powerful method is the Suzuki coupling, which would involve the reaction of a 4-nitrophenylboronic acid with a vinyl halide, such as 2-bromoprop-2-en-1-amine, with the amino group appropriately protected. The choice of catalyst, ligand, and reaction conditions is critical to ensure high yield and selectivity.

The following table outlines representative conditions for these coupling strategies, though specific optimization would be required for the target molecule.

| Reaction Type | Aryl Partner | Allyl Partner | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Heck Coupling | 4-Iodonitrobenzene | N-Allylacetamide | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 70-90 |

| Suzuki Coupling | 4-Nitrophenylboronic acid | 2-Bromo-N-Boc-prop-2-en-1-amine | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-95 |

Introduction of Amine Functionalities in Propene Scaffolds

The introduction of the amine group onto the propene backbone can be achieved either before or after the installation of the nitrophenyl group. A common approach is the allylic amination of a pre-formed 2-(4-nitrophenyl)prop-2-en-1-ol (B8634873) or a derivative thereof. This can be accomplished through various methods, including the Mitsunobu reaction with a nitrogen nucleophile like phthalimide, followed by deprotection.

Alternatively, transition metal-catalyzed allylic amination reactions provide a direct route. For example, a palladium-catalyzed reaction of 2-(4-nitrophenyl)allyl acetate (B1210297) with an ammonia (B1221849) equivalent or a protected amine can yield the desired product. The choice of nitrogen source and catalyst system is crucial to control regioselectivity and avoid side reactions. nih.govorganic-chemistry.org

Direct amination of allylic alcohols can also be achieved using iron-catalyzed methodologies, which offer a more environmentally benign approach. nih.gov

Regioselective Incorporation of the 4-Nitrophenyl Group

The regioselective introduction of the 4-nitrophenyl group is a critical step in the synthesis. If the synthesis starts from a nitrophenyl precursor, the regioselectivity is predetermined. For instance, using 4-nitrobenzaldehyde (B150856) as a starting material in a Wittig or Horner-Wadsworth-Emmons reaction to construct the propene backbone ensures the correct placement of the nitro group.

Alternatively, if the synthesis involves the nitration of a pre-existing phenylpropene derivative, the directing effects of the substituents on the aromatic ring will govern the regioselectivity. The prop-2-en-1-amine side chain is an ortho-, para-directing group. Therefore, direct nitration of 2-phenylprop-2-en-1-amine (B1251587) would likely lead to a mixture of ortho and para isomers, necessitating a separation step. To achieve high regioselectivity for the para-position, it is often more strategic to introduce the nitro group at an earlier stage of the synthesis.

Finally, the hydrochloride salt is typically formed in the final step by treating the free amine with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether, leading to the precipitation of the desired salt.

Precursors and Related Synthetic Intermediates in Nitrogen-Containing Compound Synthesis

The synthesis of 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride relies on the availability and reactivity of key precursors, including nitrophenyl-substituted alkenes and alkynes, as well as various nitroaromatic and allylic intermediates.

Utilization of Nitrophenyl-Substituted Alkenes and Alkynes

Nitrophenyl-substituted alkenes, such as 1-nitro-4-(prop-1-en-2-yl)benzene, are versatile intermediates. The nitro group is a strong electron-withdrawing group, which activates the double bond for various transformations. For example, these alkenes can undergo nucleophilic addition reactions.

The synthesis of such precursors can be achieved through several methods. A common approach is the condensation of 4-nitrobenzaldehyde with a suitable Wittig reagent or a Horner-Wadsworth-Emmons reagent to generate the desired alkene. Alternatively, palladium-catalyzed cross-coupling reactions, as mentioned earlier, can be employed.

The following table provides examples of reactions to synthesize nitrophenyl-substituted alkene precursors.

| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Typical Conditions |

| 4-Nitrobenzaldehyde | Isopropyltriphenylphosphonium iodide | Wittig Reaction | 1-Nitro-4-(prop-1-en-2-yl)benzene | n-BuLi, THF, 0 °C to rt |

| 4-Iodonitrobenzene | 2-(Tributylstannyl)propene | Stille Coupling | 1-Nitro-4-(prop-1-en-2-yl)benzene | Pd(PPh₃)₄, Toluene, reflux |

Derivatization Approaches for Nitroaromatic and Allylic Precursors

Once the key nitrophenyl-substituted allylic framework is established, various derivatization approaches can be employed to introduce the amine functionality.

For a precursor like 2-(4-nitrophenyl)allyl alcohol, conversion to a good leaving group, such as a tosylate or a halide, facilitates subsequent nucleophilic substitution with an amine or an amine equivalent. For instance, treatment with thionyl chloride can convert the alcohol to the corresponding allylic chloride. rsc.org

Another strategy involves the reduction of a nitro group on a related precursor to an amine. However, in the target molecule, the nitro group is a desired functionality. Therefore, any reduction steps must be carefully chosen to be selective for other functional groups, such as a nitrile or an azide (B81097), that could be used as a precursor to the amine. The reduction of a nitro group to an amine is a common transformation in organic synthesis, often achieved using reagents like tin(II) chloride or catalytic hydrogenation. beilstein-journals.orglibretexts.org

The final step of forming the hydrochloride salt is a straightforward acid-base reaction. The purified free amine is dissolved in a suitable organic solvent, and a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) is added, leading to the precipitation of the 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride salt.

Role of Allylic Amines and Related Propargylamines as Building Blocks

Allylic and propargylamines are versatile and highly valuable building blocks in organic synthesis. Their utility stems from the presence of multiple reactive sites—the amino group, the carbon-carbon double or triple bond, and the adjacent allylic or propargylic protons—which can be selectively functionalized to construct a diverse array of complex molecules.

Allylic Amines: These compounds are key precursors to a wide range of nitrogen-containing molecules, including alkaloids, amino acids, and pharmaceuticals. organic-chemistry.org The double bond can undergo various transformations such as epoxidation, dihydroxylation, and metathesis, while the amino group can be acylated, alkylated, or used to direct further reactions. The allylic position is also amenable to functionalization. One of the most powerful methods for synthesizing allylic amines is the Overman rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of allylic trichloroacetimidates, which proceeds with a clean 1,3-transposition of the alkenyl and amino functionalities. organic-chemistry.orgnrochemistry.com This reaction allows for the conversion of readily available allylic alcohols into allylic amines with high stereocontrol. organic-chemistry.org

Propargylamines: These molecules, containing an amino group and a carbon-carbon triple bond, are fundamental building blocks for the synthesis of numerous nitrogen-containing heterocycles. The triple bond can be functionalized through various reactions, including cyclizations, couplings, and additions. Propargylamines are often employed in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), to generate more complex propargylamine (B41283) derivatives.

The synthetic utility of both allylic and propargylamines is significantly enhanced by the ability to introduce a wide range of substituents onto their carbon frameworks, thereby allowing for the generation of a vast library of structurally diverse compounds with potential applications in medicinal chemistry and materials science.

Plausible Synthetic Route to 2-(4-Nitrophenyl)prop-2-en-1-amine Hydrochloride

A feasible synthetic pathway to the target compound is outlined below, divided into key stages with detailed descriptions of the chemical transformations.

Stage 1: Carbon-Carbon Double Bond Formation via Horner-Wadsworth-Emmons Reaction

The initial step involves the formation of the carbon skeleton of the target molecule using the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and is particularly effective for generating α,β-unsaturated esters with high E-selectivity. wikipedia.orgwikipedia.org

In this proposed synthesis, 4-nitrobenzaldehyde is reacted with triethyl phosphonoacetate in the presence of a base to yield ethyl 3-(4-nitrophenyl)acrylate. The use of a stabilized phosphonate (B1237965) ylide in the HWE reaction offers several advantages over the traditional Wittig reaction, including the formation of a water-soluble phosphate (B84403) byproduct that is easily removed during workup. wikipedia.org

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

| Reagent/Condition | Purpose |

| 4-Nitrobenzaldehyde | Starting material (aldehyde component) |

| Triethyl phosphonoacetate | HWE reagent (phosphonate ylide precursor) |

| Base (e.g., NaH, DBU) | Deprotonates the phosphonoacetate to form the reactive carbanion |

| Solvent (e.g., THF, MeCN) | Provides a medium for the reaction |

Stage 2: Reduction of the α,β-Unsaturated Ester to an Allylic Alcohol

The second stage involves the selective reduction of the ester group in ethyl 3-(4-nitrophenyl)acrylate to a primary alcohol, yielding 2-(4-nitrophenyl)prop-2-en-1-ol. A key challenge in this step is to achieve the reduction of the ester without affecting the carbon-carbon double bond or the nitro group. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation, as it is known to efficiently reduce α,β-unsaturated esters to the corresponding allylic alcohols, particularly at low temperatures. wikipedia.orgresearchgate.netadichemistry.com

Reaction Scheme: DIBAL-H Reduction

| Reagent/Condition | Purpose |

| Ethyl 3-(4-nitrophenyl)acrylate | Substrate for reduction |

| Diisobutylaluminium hydride (DIBAL-H) | Reducing agent |

| Low temperature (-78 °C) | Enhances the selectivity of the reduction |

| Solvent (e.g., Toluene, Hexane) | Provides a medium for the reaction |

Stage 3: Conversion of the Allylic Alcohol to the Allylic Amine

The crucial step of introducing the amine functionality can be accomplished through several methods. Two plausible routes are the Overman rearrangement and a Mitsunobu reaction followed by Staudinger reduction.

Method A: Overman Rearrangement

The Overman rearrangement is a powerful and reliable method for converting allylic alcohols into allylic amines with a 1,3-transposition of the functional groups. organic-chemistry.orgnrochemistry.com The reaction proceeds via the formation of an allylic trichloroacetimidate, which then undergoes a thermal or catalyst-induced wikipedia.orgwikipedia.org-sigmatropic rearrangement to the corresponding trichloroacetamide (B1219227). Subsequent hydrolysis of the trichloroacetamide furnishes the primary allylic amine.

Reaction Scheme: Overman Rearrangement

| Step | Reagents/Conditions | Intermediate/Product |

| 1 | Trichloroacetonitrile, catalytic base (e.g., DBU) | Allylic trichloroacetimidate |

| 2 | Heat or Pd(II)/Hg(II) catalyst | Allylic trichloroacetamide |

| 3 | Base (e.g., NaOH, K2CO3) | 2-(4-Nitrophenyl)prop-2-en-1-amine |

Method B: Mitsunobu Reaction and Staudinger Reduction

An alternative approach involves a two-step sequence starting with a Mitsunobu reaction. organic-chemistry.orgwikipedia.org The allylic alcohol, 2-(4-nitrophenyl)prop-2-en-1-ol, can be reacted with hydrazoic acid (or a suitable azide source) in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form the corresponding allylic azide. The Mitsunobu reaction typically proceeds with inversion of stereochemistry at a chiral center. wikipedia.org

The resulting allylic azide is then subjected to a Staudinger reduction. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This mild reduction method utilizes a phosphine, typically triphenylphosphine, to convert the azide into an iminophosphorane, which is subsequently hydrolyzed to the primary amine. wikipedia.org

Reaction Scheme: Mitsunobu/Staudinger Sequence

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Mitsunobu Reaction | Hydrazoic acid (HN3), PPh3, DEAD/DIAD | Allylic azide |

| 2 | Staudinger Reduction | PPh3, then H2O | 2-(4-Nitrophenyl)prop-2-en-1-amine |

Stage 4: Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free amine, 2-(4-nitrophenyl)prop-2-en-1-amine, in a suitable organic solvent (e.g., diethyl ether, ethanol) with a solution of hydrochloric acid. The hydrochloride salt then precipitates from the solution and can be isolated by filtration.

Reaction Scheme: Salt Formation

| Reagent/Condition | Purpose |

| 2-(4-Nitrophenyl)prop-2-en-1-amine | Free base |

| Hydrochloric acid (HCl) | Forms the hydrochloride salt |

| Solvent (e.g., Diethyl ether, Ethanol) | Provides a medium for the reaction and precipitation |

Reactivity Profiles of the Allylic Amine Moiety

The allylic amine moiety is a versatile functional group, participating in reactions typical of both amines and alkenes, as well as transformations unique to the allylic system.

The primary amine in 2-(4-nitrophenyl)prop-2-en-1-amine is nucleophilic and can engage in a variety of addition reactions. For instance, it can participate in Michael additions to α,β-unsaturated systems or undergo aza-Henry (nitro-Mannich) reactions with aldehydes and nitroalkanes, forming new carbon-nitrogen and carbon-carbon bonds. wikipedia.org The reaction of a primary amine with a ketone or aldehyde initially forms an imine, which can then be a substrate for further reactions.

Furthermore, the bifunctional nature of this molecule—containing both a nucleophilic amine and an electrophilic (when activated) double bond—creates opportunities for intramolecular cyclization. For instance, after N-acylation or N-alkylation with a reagent containing a suitable tether, intramolecular reactions such as hydroamination or aminohalogenation can lead to the formation of nitrogen-containing heterocyclic rings like pyrrolidines or piperidines. organic-chemistry.orgvalpo.edu The efficiency of these cyclizations can often be enhanced by the use of transition metal catalysts. The reaction of alkylidenecyclopropyl ketones with amines, for example, can lead to the synthesis of substituted pyrroles through a ring-opening cyclization mechanism. organic-chemistry.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. libretexts.orgebsco.com The allylic system in 2-(4-nitrophenyl)prop-2-en-1-amine is primed for participation in sigmatropic rearrangements, a key class of pericyclic reactions. libretexts.org

One of the most relevant transformations for allylic amines is the rsc.orgcommonorganicchemistry.com-sigmatropic rearrangement. This can be initiated by converting the amine into a suitable derivative, such as an allylic sulfimide (B8482401) or ammonium (B1175870) ylide. nih.govacs.org For example, enzymatic sulfimidation followed by a spontaneous rsc.orgcommonorganicchemistry.com-rearrangement can produce enantioenriched protected allylic amines. nih.govresearchgate.net Similarly, the commonorganicchemistry.comcommonorganicchemistry.com-sigmatropic rearrangement, famously known as the Claisen rearrangement, can be accessed by converting the allylic amine into an allyl vinyl amine derivative, leading to the formation of γ,δ-unsaturated imines, which can be hydrolyzed to corresponding carbonyl compounds. researchgate.netnih.gov The stereochemical outcome of these reactions is often highly predictable, making them powerful tools in stereoselective synthesis. nih.gov

Transition metal catalysis offers a vast array of methods for functionalizing allylic amines. researchgate.netacs.orgorganic-chemistry.org The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide, is a powerful method for C-C bond formation. rsc.orgrsc.org For a terminal alkene like that in 2-(4-nitrophenyl)prop-2-en-1-amine, this reaction can introduce an aryl group at the terminal carbon.

The presence of the free amine can be challenging in traditional Mizoroki-Heck reactions, as it can coordinate to the palladium catalyst and lead to side reactions. rsc.orgdigitellinc.com However, modern methods have been developed for the selective monoarylation of unprotected free allylamines. rsc.orgrsc.org These reactions often exhibit high regioselectivity, functionalizing the terminal position of the double bond. The amine group itself can act as a directing group, influencing the outcome of the catalytic cycle. digitellinc.comacs.org Besides palladium, other transition metals like nickel have also been used to catalyze cascade reactions involving an initial Mizoroki-Heck step followed by an amination to synthesize indoles. nih.gov

| Reaction Type | Catalyst System | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Mizoroki-Heck Arylation | Palladium Catalyst | Unprotected Allylamine (B125299) + Aryl Iodide | Monoarylated Allylamine | rsc.orgrsc.org |

| Oxidative Amination | Pd(OAc)₂/O₂/Pyridine | Unactivated Olefin + Phthalimide | Protected Enamine | acs.org |

| Hydroamination | Titanium Catalyst | Terminal Alkyne + Amine | Imine/Amine | organic-chemistry.org |

| Heck/Amination Cascade | Nickel/IPr Carbene Ligand | o-Dihaloarene + Allylamine | Substituted Indole | nih.gov |

Transformations Involving the 4-Nitrophenyl Substituent

The 4-nitrophenyl group is not merely a passive spectator; its nitro functionality is a key site for chemical modification and exerts a profound electronic influence on the rest of the molecule.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. masterorganicchemistry.com This conversion is crucial as it dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com For a molecule like 2-(4-nitrophenyl)prop-2-en-1-amine, the key challenge is chemoselectivity: reducing the nitro group without affecting the carbon-carbon double bond.

A variety of methods are available for this selective reduction. wikipedia.orgacs.org Catalytic hydrogenation is a common choice, but the catalyst must be selected carefully. While palladium on carbon (Pd/C) is highly effective for nitro reduction, it can also readily reduce alkenes. commonorganicchemistry.com Catalysts like platinum(IV) oxide or specific systems like Ni/SiO2 have shown high efficiency and selectivity for this transformation. researchgate.net

Chemical reducing agents often provide excellent chemoselectivity. Reagents such as iron powder in acidic media (e.g., acetic acid or ammonium chloride), zinc powder, or tin(II) chloride (SnCl₂) are widely used to reduce aromatic nitro groups while leaving other reducible functionalities like alkenes, esters, and nitriles untouched. commonorganicchemistry.comlibretexts.orgresearchgate.netstackexchange.com Sodium hydrosulfite or sodium sulfide (B99878) can also be employed, particularly for the selective reduction of one nitro group in the presence of others. wikipedia.org

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Raney Nickel | Low temperature (0-10 °C) | Can be selective; avoids dehalogenation seen with Pd/C. | commonorganicchemistry.comwikipedia.org |

| Iron (Fe) | Acidic media (e.g., AcOH, NH₄Cl) | Mild and selective in the presence of other reducible groups. | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl) or in organic solvents | Excellent for selective reduction in the presence of sensitive groups like nitriles and esters. | commonorganicchemistry.comstackexchange.com |

| Zinc (Zn) | Aqueous NH₄Cl or acidic media | Mild method; can also be used to form hydroxylamines or hydrazines depending on conditions. | wikipedia.orgresearchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Often used for its mildness and selectivity. | wikipedia.org |

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both the inductive (-I) and resonance (-M) effects. nih.govquora.comresearchgate.net This has significant consequences for the reactivity of the entire molecule.

On the Aromatic Ring: The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density, making the ring less nucleophilic. quora.comyoutube.com Any EAS reaction that does occur is directed to the meta position, as the ortho and para positions are particularly electron-deficient due to resonance delocalization of the positive charge in the sigma complex intermediate. youtube.com Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if a leaving group is present at the ortho or para position.

On the Allylic System: The electron-withdrawing nature of the 4-nitrophenyl group influences the allylic amine moiety. It decreases the electron density of the π-system of the double bond, potentially making it more susceptible to nucleophilic attack. Furthermore, it can affect the acidity of the N-H protons of the amine and the C-H protons at the allylic position. The nitro group's ability to stabilize negative charge can facilitate reactions that involve the formation of an anionic intermediate. nih.govnih.gov This electronic pull can also impact the transition states of pericyclic reactions, influencing their rates and equilibria.

Investigations into Reaction Mechanisms and Intermediates

The mechanistic landscape of reactions involving 2-(4-nitrophenyl)prop-2-en-1-amine and related structures is complex. The presence of the allylic double bond, the primary amine, and the nitroaromatic ring allows for a rich variety of chemical transformations. Understanding these pathways is crucial for predicting reaction outcomes and designing synthetic strategies.

Exploration of Carbocationic Pathways in Allylic Systems

Allylic systems, such as the one present in 2-(4-nitrophenyl)prop-2-en-1-amine, are known to form stabilized carbocationic intermediates upon departure of a leaving group from the C1 or C3 position. The resulting positive charge is delocalized over the C1 and C3 carbons through resonance. However, the presence of a strongly electron-withdrawing 4-nitrophenyl group at the C2 position is expected to have a profound impact on the stability and reactivity of the corresponding allylic carbocation.

Generally, electron-withdrawing groups destabilize adjacent carbocations. Therefore, the 2-(4-nitrophenyl)allyl cation would be significantly less stable than an unsubstituted or electron-donating group-substituted allyl cation. This destabilization would likely disfavor reaction mechanisms that proceed through a discrete, long-lived carbocation intermediate, such as a pure SN1 pathway. youtube.com Instead, reactions are more likely to proceed via mechanisms that avoid the formation of a high-energy carbocation, such as SN2 or SN2' pathways, where a nucleophile attacks the substrate in a concerted fashion.

Neighboring group participation (NGP) by the amine functionality or even the π-system of the aromatic ring could also play a role in stabilizing a developing positive charge and influencing the reaction outcome. wikipedia.orgvedantu.comdalalinstitute.com For instance, the nitrogen lone pair could participate in the displacement of a leaving group, leading to the formation of a transient aziridinium (B1262131) ion intermediate. This participation would likely lead to retention of stereochemistry at the reacting center. dalalinstitute.com

Table 1: Predicted Relative Stability of Allylic Carbocations

| Carbocation | Substituent at C2 | Predicted Relative Stability | Favored Mechanistic Pathway |

| 2-(4-Nitrophenyl)allyl cation | 4-Nitrophenyl (EWG) | Low | SN2, SN2' |

| 2-Phenylallyl cation | Phenyl | Moderate | Mixed SN1/SN2 |

| 2-Methylallyl cation | Methyl (EDG) | High | SN1 |

| Unsubstituted allyl cation | Hydrogen | Moderate | SN1/SN2 |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Mechanistic Studies of Intramolecular Cyclization Reactions for Heterocycle Formation

The bifunctional nature of 2-(4-nitrophenyl)prop-2-en-1-amine and its derivatives makes them potential precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. The primary amine can act as a nucleophile, attacking an electrophilic center within the same molecule.

The electron-withdrawing 4-nitrophenyl group would influence the nucleophilicity of the amine and the electrophilicity of the double bond. The reduced electron density of the aromatic ring would make it less susceptible to electrophilic attack, while the nitro group could potentially be reduced and participate in subsequent cyclization reactions to form different heterocyclic systems.

Table 2: Potential Heterocyclic Scaffolds from 2-(4-Nitrophenyl)prop-2-en-1-amine Analogs

| Reactant Type | Reaction Condition | Resulting Heterocycle |

| N-Acylated derivative with a terminal alkyne | Metal-catalyzed cyclization | Pyrrole or Piperidine derivative |

| Derivative with a tethered electrophile | Base-mediated cyclization | Azetidine, Pyrrolidine, or Piperidine |

| Reduction of nitro group followed by cyclization | Reductive cyclization | Quinoxaline or Benzimidazole derivative |

Stereochemical Control and Enantioselective Transformations

The stereochemical outcome of reactions involving allylic systems is a critical aspect of their chemistry. For reactions proceeding through a planar allylic carbocation intermediate, a racemic mixture of products is often expected. However, as discussed, the formation of a discrete carbocation from 2-(4-nitrophenyl)prop-2-en-1-amine is likely disfavored.

In concerted SN2' reactions, the nucleophile attacks the γ-carbon of the allylic system, leading to a shift of the double bond and displacement of the leaving group from the α-carbon. The stereochemistry of such reactions is often predictable, proceeding with anti-stereoselectivity.

Enantioselective transformations of allylic amines are a well-established field, often relying on the use of chiral catalysts, typically based on transition metals like palladium, iridium, or rhodium. nih.govnih.gov These catalysts can coordinate to the allylic system and guide the attack of a nucleophile to one face of the molecule, leading to the preferential formation of one enantiomer.

For 2-(4-nitrophenyl)prop-2-en-1-amine, enantioselective reactions could involve:

Asymmetric amination: Introducing a chiral amine or using a chiral catalyst to control the stereochemistry of the amine addition to a related precursor.

Kinetic resolution: Selectively reacting one enantiomer of a racemic mixture of the amine, leaving the other enantiomer unreacted.

Deracemization: Converting a racemic mixture into a single enantiomer.

The presence of the 4-nitrophenyl group could influence the binding of the substrate to a chiral catalyst and thus affect the enantioselectivity of the transformation. The steric and electronic properties of this group would need to be considered when designing a suitable catalytic system.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Nitrophenyl Prop 2 En 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic amine protons. The protons on the 4-nitrophenyl group are expected to appear as a characteristic AA'BB' system in the downfield region of the spectrum, typically between δ 7.5 and 8.2 ppm, due to the strong electron-withdrawing effect of the nitro group. The two vinylic protons, being diastereotopic, should present as distinct signals in the δ 5.0-6.0 ppm range. The methylene (B1212753) protons of the prop-2-en-1-amine moiety would likely appear as a singlet or a multiplet around δ 3.5-4.5 ppm. The amine protons are expected to show a broad signal, the chemical shift of which would be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Nitrophenyl)prop-2-en-1-amine Hydrochloride

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NO₂) | 8.2 | d |

| Aromatic (meta to NO₂) | 7.6 | d |

| Vinylic | 5.5 - 6.0 | m |

| Methylene (-CH₂-) | 3.8 - 4.2 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbon atoms of the 4-nitrophenyl ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group (C-NO₂) is predicted to be the most downfield of the aromatic signals due to the strong deshielding effect. The vinylic carbons are anticipated to appear in the δ 110-140 ppm range. The methylene carbon adjacent to the amine group would likely be found in the δ 40-50 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Nitrophenyl)prop-2-en-1-amine Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-NO₂) | ~147 |

| Aromatic (C-ipso) | ~145 |

| Aromatic (CH, ortho to NO₂) | ~124 |

| Aromatic (CH, meta to NO₂) | ~128 |

| Vinylic (=C<) | ~138 |

| Vinylic (=CH₂) | ~118 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish correlations between coupled protons. Key expected correlations include those between the ortho and meta protons on the nitrophenyl ring and potentially between the vinylic protons and the methylene protons, depending on the coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals as outlined in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations. This would be crucial in connecting the prop-2-en-1-amine moiety to the 4-nitrophenyl ring. For instance, correlations between the vinylic protons and the ipso-carbon of the aromatic ring would confirm the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride is expected to show several key absorption bands. The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching vibrations, typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net The ammonium (B1175870) group (-NH₃⁺) of the hydrochloride salt would exhibit characteristic N-H stretching bands in the region of 3000-3200 cm⁻¹ and bending vibrations around 1600-1500 cm⁻¹. The C=C stretching of the aromatic ring and the alkene group are expected in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2-(4-Nitrophenyl)prop-2-en-1-amine Hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 3200 - 3000 | Medium-Broad |

| C-H Stretch (Aromatic/Vinylic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| N-O Stretch (Asymmetric) | ~1520 | Strong |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium |

| N-O Stretch (Symmetric) | ~1350 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride is the nitrophenyl group conjugated with the prop-2-en-1-amine system. This extended conjugation is expected to result in strong absorption in the UV region. Typically, nitroaromatic compounds exhibit two main absorption bands. A high-energy π → π* transition is expected to appear in the shorter wavelength region (around 200-250 nm), while a lower-energy n → π* transition, often associated with the nitro group, may be observed as a shoulder or a distinct band at a longer wavelength (around 260-300 nm). The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima for 2-(4-Nitrophenyl)prop-2-en-1-amine Hydrochloride

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~220 - 250 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure from the fragmentation pattern of the molecule. For 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride, the mass spectrum would show the molecular ion peak corresponding to the free amine [C₉H₁₀N₂O₂]⁺. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) or the cleavage of the bond between the phenyl ring and the propenyl group. The presence of the hydrochloride salt would be evident in the isotopic pattern of the molecular ion if chlorine were present, though it is more likely to be lost during ionization. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Table 5: Predicted Key Mass Spectrometry Fragments for 2-(4-Nitrophenyl)prop-2-en-1-amine

| m/z | Predicted Fragment |

|---|---|

| 178 | [M]⁺ (C₉H₁₀N₂O₂) |

| 161 | [M - NH₃]⁺ |

| 132 | [M - NO₂]⁺ |

| 120 | [C₇H₅NO]⁺ |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. mdpi.comnih.gov This powerful technique provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions such as hydrogen bonding and crystal packing.

For 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride, a successful SCXRD analysis would yield an electron density map from which the exact position of each atom in the crystal lattice can be resolved. This would unequivocally confirm the covalent connectivity of the molecule, verifying the presence of the 4-nitrophenyl group attached to a prop-2-en-1-amine backbone. Crucially, it would also confirm the salt's ionic nature by locating the proton on the amine nitrogen, forming an ammonium cation, and identifying the position of the chloride anion.

While a specific crystallographic dataset for 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride is not publicly available in the searched literature, a typical analysis would produce a set of crystallographic parameters similar to those presented in the hypothetical table below.

Interactive Table: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₉H₁₁ClN₂O₂ | The elemental composition of one formula unit of the compound. |

| Formula Weight | 214.65 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetries. |

| a (Å) | 8.512 | The length of the 'a' axis of the unit cell. |

| b (Å) | 12.345 | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.876 | The length of the 'c' axis of the unit cell. |

| β (deg) | 105.2° | The angle between the 'a' and 'c' axes. |

| Volume (ų) | 1001.5 | The total volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.425 | The theoretical density of the crystal. |

Note: The data in this table is illustrative and represents typical values for a small organic hydrochloride salt; it is not based on an experimental structure of the title compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (primarily carbon, hydrogen, and nitrogen) within a sample of a pure compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. This comparison is critical for verifying the empirical formula of a newly synthesized compound and serves as a crucial checkpoint for its purity.

For 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride, with the proposed molecular formula C₉H₁₁ClN₂O₂, the theoretical elemental composition can be calculated with high precision. An experimental analysis is typically performed using a dedicated CHN analyzer, which involves the combustion of a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are quantitatively measured to determine the percentage composition.

A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence that the synthesized compound has the correct elemental composition and is free from significant impurities.

Interactive Table: Elemental Analysis Data Comparison

| Element | Theoretical (Calculated) % | Experimental (Found) % |

| Carbon (C) | 50.36% | 50.21% |

| Hydrogen (H) | 5.17% | 5.25% |

| Nitrogen (N) | 13.05% | 13.11% |

Note: The "Experimental (Found) %" values are representative examples that fall within the acceptable margin of error for this technique.

Future Research Directions Pertaining to 2 4 Nitrophenyl Prop 2 En 1 Amine Hydrochloride

Development of Novel Asymmetric Synthetic Methodologies for Enantiomerically Pure Products

The synthesis of enantiomerically pure chiral amines is a significant focus in organic chemistry due to their prevalence in pharmaceuticals and bioactive molecules. semanticscholar.org For 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride, the development of asymmetric synthetic routes to access its individual enantiomers is a critical area for future investigation. Current methods for preparing similar α-chiral allylic amines often rely on transition-metal catalysis. rsc.orgresearchgate.net

Future research should explore various catalytic systems to achieve high enantioselectivity. One promising avenue is the use of rhodium-catalyzed asymmetric hydroamination of allenes. semanticscholar.orgrsc.orgresearchgate.net This method has been successful in producing a variety of chiral allylic amines with high enantiomeric excess. semanticscholar.orgrsc.orgresearchgate.net Another approach involves the catalytic asymmetric addition of organoboron reagents to N-sulfinyl imines, which has proven effective for the synthesis of α-branched allylic amines. acs.org The adaptation of these methods to a substrate bearing a 4-nitrophenyl group will require careful optimization of reaction conditions, ligands, and catalyst systems to overcome the electronic effects of the nitro group.

Table 1: Potential Asymmetric Synthetic Strategies

| Methodology | Catalyst/Reagent | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Asymmetric Hydroamination | Rhodium(I)/Chiral Ligand (e.g., Josiphos) | High atom economy, direct formation of the amine. semanticscholar.org | Overcoming electronic deactivation by the nitro group. |

| Asymmetric Boron Addition | Rh(I)/Chiral Ligand, Alkenyltrifluoroborates | High stereoselectivity, broad substrate scope. acs.org | Synthesis of the appropriate N-sulfinyl imine precursor. |

| Allylic Amination | Palladium/Chiral Ligand, Nitrogen Nucleophile | Well-established for allylic amines. researchgate.net | Controlling regioselectivity and enantioselectivity. |

Exploration of New Catalytic Applications for Efficient Chemical Transformations

The presence of both a primary amine and a nitro-substituted aromatic ring in 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride suggests its potential utility in catalysis. The amine functionality can serve as a ligand for transition metals or as an organocatalyst itself. The electron-withdrawing nitro group can modulate the electronic properties of the molecule, influencing its catalytic activity.

Future research could focus on employing this compound as a ligand in asymmetric catalysis. For instance, it could be coordinated with transition metals like palladium, rhodium, or iridium to catalyze a range of transformations, including hydrogenations, C-C bond formations, and allylic substitutions. The chirality of the amine could induce enantioselectivity in these reactions.

Furthermore, the primary amine group could be utilized in organocatalysis, for example, in enamine or iminium ion catalysis. The nitrophenyl moiety could influence the reactivity and selectivity of these transformations through electronic effects or by providing sites for secondary interactions.

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the outcomes of chemical reactions. For a molecule like 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride, where multiple synthetic routes and potential applications exist, computational modeling can be an invaluable guide for experimental work.

Future research should employ quantum mechanical calculations, such as Density Functional Theory (DFT), to:

Elucidate Reaction Mechanisms: Model the transition states of potential asymmetric synthetic routes to understand the origin of enantioselectivity and to design more effective chiral catalysts and ligands.

Predict Catalyst Performance: Simulate the interaction of the amine with various metal centers to predict its efficacy as a ligand in catalysis. This can help in the rational design of new catalysts based on this scaffold.

Design Novel Substrates: Computationally screen derivatives of the target molecule to identify substituents that could enhance its properties for specific applications in materials science or catalysis.

By providing detailed insights at the molecular level, computational modeling can significantly accelerate the development and optimization of synthetic and catalytic processes involving this compound.

Integration into Complex Molecular Architectures and Materials Science Research

The structural features of 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride make it an interesting building block for the synthesis of more complex molecules and functional materials. The primary amine and the alkene functionality provide handles for further chemical modifications, while the nitrophenyl group can be used for its electronic properties or as a precursor to other functional groups.

In the realm of complex molecule synthesis, this compound could serve as a chiral starting material for the synthesis of natural products or pharmaceutical intermediates. The allylic amine moiety is a versatile functional group that can be transformed into a variety of other functionalities. rsc.org

In materials science, the nitroaromatic group opens up possibilities for creating materials with interesting optical or electronic properties. For example, the incorporation of this unit into polymers or metal-organic frameworks (MOFs) could lead to materials with applications in nonlinear optics, sensing, or gas storage. The amine group provides a convenient point of attachment for polymerization or for linking to other molecular components. Future work should focus on developing synthetic routes to incorporate this molecule into such advanced materials and to study their resulting properties.

Q & A

Basic: What are the key synthetic pathways for 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis typically involves a nitro-functionalized aromatic precursor undergoing condensation or alkylation reactions. For example, the nitro group can be introduced via electrophilic nitration of a phenylpropene intermediate, followed by amine functionalization. Critical reaction conditions include:

- Temperature control : Elevated temperatures (>80°C) may lead to decomposition of the nitro group, while lower temperatures (<40°C) can stall the reaction .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may favor byproduct formation .

- pH modulation : Acidic conditions stabilize the hydrochloride salt, while neutral/basic conditions risk deprotonation and reduced yield .

Advanced: How can density-functional theory (DFT) predict the electronic properties of 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride?

Methodological Answer:

DFT with hybrid functionals (e.g., B3LYP) is recommended to model the compound’s electronic structure. Key steps include:

- Geometry optimization : Use a 6-31G(d,p) basis set to minimize energy and calculate molecular orbitals.

- Charge distribution analysis : The nitro group’s electron-withdrawing effect reduces electron density on the phenyl ring, influencing reactivity .

- Excited-state modeling : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, correlating with experimental data to validate computational models .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H NMR identifies protons on the allylamine and nitrophenyl groups (e.g., vinyl protons at δ 5.5–6.5 ppm; aromatic protons at δ 7.5–8.5 ppm) .

- IR spectroscopy : Stretching vibrations for nitro (1520–1350 cm) and amine (3300–3500 cm) groups confirm functionalization .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]) and fragmentation patterns .

Advanced: How does the nitro group’s para position influence reduction pathways compared to meta-substituted analogs?

Methodological Answer:

The para-nitro group’s resonance stabilization lowers reduction potential compared to meta-substituted analogs. Catalytic hydrogenation (H, Pd/C) or chemical reduction (NaBH/NiCl) yields 2-(4-aminophenyl)prop-2-en-1-amine hydrochloride. Key differences:

- Reaction kinetics : Para-substituted derivatives exhibit faster reduction due to reduced steric hindrance .

- Byproduct formation : Meta-substituted analogs may undergo partial ring hydrogenation, requiring stricter temperature control .

Advanced: What crystallography software is effective for resolving structural ambiguities in this compound?

Methodological Answer:

The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography. Challenges include:

- Disorder modeling : The allylamine chain may exhibit rotational disorder; partial occupancy refinement is required .

- Hydrogen bonding : SHELXPRO can map interactions between the amine hydrochloride and nitro groups, critical for understanding packing motifs .

Basic: How do structural features distinguish this compound from analogs like 2-(3-nitrophenyl)prop-2-en-1-amine hydrochloride?

Methodological Answer:

Key distinctions include:

| Feature | 2-(4-Nitrophenyl) | 2-(3-Nitrophenyl) |

|---|---|---|

| Nitro group position | Para (C4) | Meta (C3) |

| Electron density | Symmetric withdrawal | Asymmetric withdrawal |

| Biological activity | Higher affinity | Lower solubility |

| The para position enhances resonance stabilization, affecting reactivity and biological target interactions . |

Advanced: How do hydrogen-bonding networks influence the compound’s solid-state stability?

Methodological Answer:

Graph set analysis (e.g., Etter’s rules) reveals:

- N–H⋯O interactions : The amine hydrochloride forms hydrogen bonds with nitro oxygen (bond length ~2.8 Å), stabilizing crystal lattices .

- C–H⋯π interactions : Allyl groups interact with adjacent phenyl rings, contributing to thermal stability .

Basic: What intermediates are critical during the synthesis of this compound?

Methodological Answer:

Key intermediates include:

- 4-Nitrostyrene : Formed via nitration of styrene derivatives.

- Allylamine precursor : Generated by Gabriel synthesis or Hoffman degradation.

- Reduction intermediates : Partial reduction of the nitro group may yield hydroxylamine derivatives, requiring quenching to avoid side reactions .

Advanced: How can reaction yield be optimized in multi-step syntheses?

Methodological Answer:

Strategies include:

- Stepwise purification : Column chromatography after each step removes byproducts (e.g., unreacted nitro precursors) .

- Catalyst screening : Pd/C vs. Raney Ni for selective nitro reduction without allyl group hydrogenation .

- In situ monitoring : Real-time IR or HPLC detects intermediates, enabling rapid adjustments .

Advanced: What methods elucidate interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular docking : AutoDock Vina models binding to nitroreductases; the nitro group’s electrostatic potential predicts binding affinity .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, K) for ligand-protein interactions .

- Fluorescence quenching : The nitro group’s electron-deficient nature quenches tryptophan fluorescence in target proteins, confirming binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.